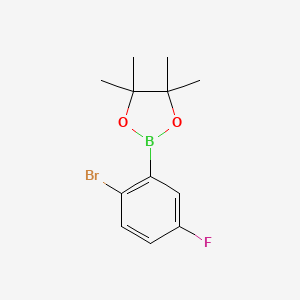
2-Bromo-5-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-fluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-85-5 . Its IUPAC name is 2-(2-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 300.96 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN .Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-5-fluorophenylboronic acid pinacol ester are the carbon-carbon bond formations in organic compounds . This compound is a type of boronic ester, which are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . The kinetics of this reaction is dependent on the substituents in the aromatic ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the boronic ester moiety into other functional groups . These transformations can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is considerably accelerated at physiological pH, which can affect the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of new bonds in organic compounds . This can lead to the synthesis of a wide range of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the protodeboronation reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Avantages Et Limitations Des Expériences En Laboratoire
2-Br-5-F-PBA-PE is a versatile reagent that can be used in a variety of organic reactions. It is relatively inexpensive and can be easily synthesized in the laboratory. It is also relatively stable and has a low toxicity. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
For research include the development of new and improved methods for synthesizing 2-Br-5-F-PBA-PE, as well as the development of new applications for the reagent. Additionally, research could be conducted to explore the potential of using 2-Br-5-F-PBA-PE in the synthesis of novel compounds with unique biological activities. Finally, research could be conducted to explore the potential of using 2-Br-5-F-PBA-PE in the synthesis of polymers and other materials.
Méthodes De Synthèse
2-Br-5-F-PBA-PE is synthesized from the reaction of 2-bromo-5-fluorophenylboronic acid with pinacol ester. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The reaction is catalyzed by a strong base such as potassium carbonate or sodium hydroxide. The reaction is complete in 1-2 hours and the product can be isolated by simple filtration and recrystallization.
Applications De Recherche Scientifique
2-Br-5-F-PBA-PE has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and proteases. It has also been used in the synthesis of peptides and peptidomimetics. It has been used in the synthesis of a variety of organic molecules, such as amines, alcohols, and aldehydes. In addition, it has been used in the synthesis of polymers and in the preparation of nanoparticles.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDZNRHJOPVNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

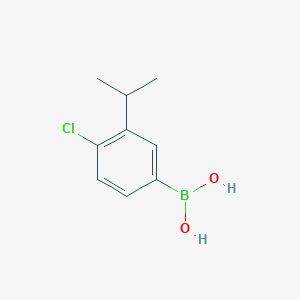

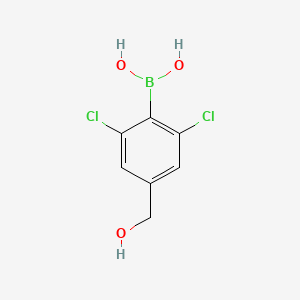


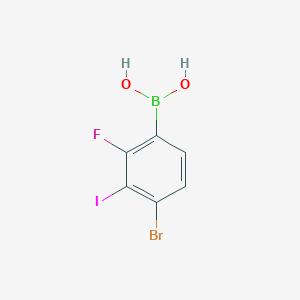
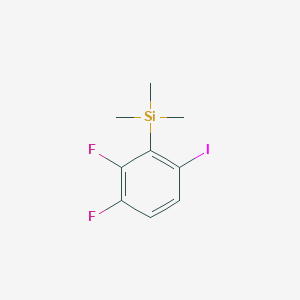
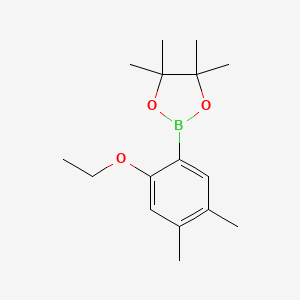





![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)